![molecular formula C20H26ClNO B1374562 4-[2-([1,1'-联苯]-4-基甲氧基)乙基]-哌啶盐酸盐 CAS No. 1219949-12-8](/img/structure/B1374562.png)
4-[2-([1,1'-联苯]-4-基甲氧基)乙基]-哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride” is a chemical compound used in scientific experiments to research its biological properties and potential applications in various fields of research and industry. It’s also known as S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction involved a mixture of ethyl 4-({(2′-cyano-[1,1′-biphenyl]-4-yl)methyl}amino)benzoate, substituted phenacyl bromides, and anhydrous K2CO3 in acetonitrile, stirred for 24 hours at 27–30°C .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the molecular formula of S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride is C22H30ClNOS .科学研究应用
Antibacterial Applications
This compound has been synthesized and screened for its potential antibacterial properties. The structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing bacteria. This could be particularly useful in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anticancer Research
The compound’s ability to interact with various biological pathways makes it a candidate for anticancer research. It may be involved in the inhibition of cancer cell proliferation or inducing apoptosis in malignant cells. Its efficacy and safety in this regard are subjects of ongoing studies .
Anti-Tuberculosis (TB) Activity
Given the global impact of tuberculosis, this compound’s potential anti-TB activity is significant. It could offer a new avenue for treatment, especially considering the need for new drugs due to the emergence of multi-drug resistant TB strains .
Molecular Docking Studies
Molecular docking studies have been carried out on this compound, targeting enzymes like P38 MAP kinase protein. These studies help in understanding the compound’s interaction at the molecular level, which is crucial for drug design and development .
Pharmacokinetics and Drug Development
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest good bioavailability, indicating its potential as a drug candidate. Its pharmacokinetic profile is essential for determining its suitability for further development into a therapeutic agent .
Enhancing Bioavailability
Modifications to the compound, such as the introduction of tetrazole moieties, aim to boost lipophilicity and enhance bioavailability. This could lead to the development of more effective pharmacological agents with fewer side effects .
Interaction with Enzymes and Receptors
The compound’s ability to interact with enzymes and receptors in organisms through non-covalent interactions opens up possibilities for a wide range of biological properties. This includes the development of novel medications that can target specific pathways or receptors .
Potential for Diverse Biological Properties
Due to its versatile structure, the compound may exhibit a range of biological properties, such as antifungal, anti-inflammatory, antimalarial, antiviral, and more. These properties make it a valuable subject for extensive pharmacological research .
属性
IUPAC Name |
4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMROLLYAZQTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

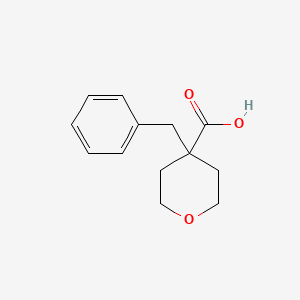
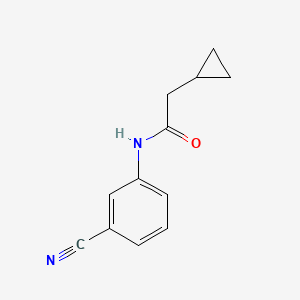
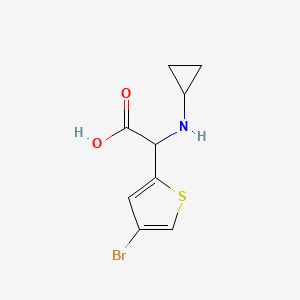
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)

![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
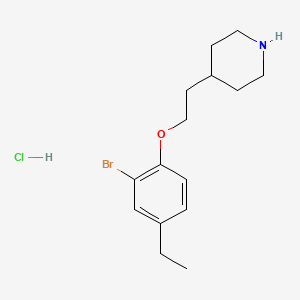
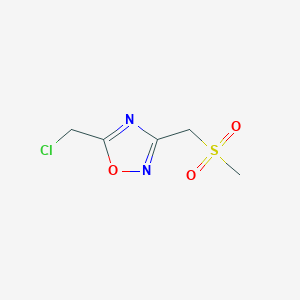
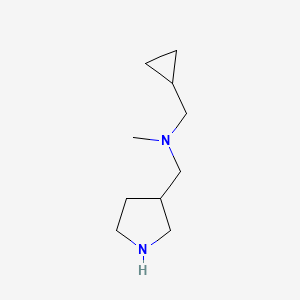
![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)